rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Description
IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name This compound derives from its pyrrolidine backbone, which is substituted at positions 1, 3, and 4. The parent structure, pyrrolidine (C₄H₉N), is modified by:
- A benzyl group (-CH₂C₆H₅) at position 1,
- A 4-bromophenyl group (-C₆H₄Br) at position 4,
- An amine (-NH₂) at position 3.
The CAS Registry Number 1824006-29-2 uniquely identifies this compound and distinguishes it from stereoisomers or analogs. Its molecular formula, C₁₇H₁₉BrN₂ (molecular weight: 331.25 g/mol), is consistent with the connectivity implied by the SMILES string NC1CN(CC2=CC=CC=C2)CC1C3=CC=C(Br)C=C3. Notably, the CAS registry entry clarifies that the compound is not a salt or solvate, as no counterions or solvent molecules are listed in its molecular formula.
Stereochemical Configuration: Absolute (R,S) vs. Relative (rel) Designation
The stereodescriptor rel-(3R,4S) indicates that the configurations at C3 and C4 are specified relative to each other but not in absolute terms. This contrasts with absolute stereochemical designations (e.g., (3R,4S) without the rel prefix), which require experimental determination through methods like X-ray crystallography or chiral chromatography.
The Cahn-Ingold-Prelog (CIP) priorities for the substituents at C3 and C4 determine the R/S assignments:
- At C3 : The substituents in descending priority are NH₂ > pyrrolidine ring > benzyl > hydrogen.
- At C4 : Priorities are 4-bromophenyl > pyrrolidine ring > two CH₂ groups.
The rel prefix is necessitated by the absence of empirical data confirming the absolute configuration. This designation aligns with IUPAC recommendations, which prefer rel-(R,S) over obsolete notations like R,S or cis/trans for relative configurations. For example, the structurally related compound rel-(3R,4S)-1-(2-bromo-6-fluorobenzyl)-N,N-dimethyl-4-phenylpyrrolidin-3-amine (CAS 2092916-99-7) uses analogous stereochemical labeling.
Comparative Analysis of Alternative Naming Conventions (rac vs. rel)
The terms rac (racemic) and rel (relative) address distinct stereochemical scenarios:
| Descriptor | Application | Example |
|---|---|---|
| rac | Racemic mixtures (1:1 enantiomer ratio) | rac-1-benzyl-4-phenylpyrrolidin-3-amine |
| rel | Relative configuration without racemate | This compound |
IUPAC discourages using rac for non-racemic mixtures and rel for racemates. In this compound, rel correctly denotes that the 3R,4S configuration is defined relative to the pyrrolidine ring’s stereochemistry but not absolutely resolved. This contrasts with deprecated conventions that used R or S with asterisks (e.g., R,S) for relative configurations.
Molecular Geometry: Pyrrolidine Ring Conformation and Substituent Orientation
The pyrrolidine ring adopts a twisted envelope conformation to minimize steric clashes between the 4-bromophenyl and benzyl substituents. Key geometric features include:
- Puckering amplitude (Δ) : ~0.7 Å, calculated from Cremer-Pople parameters.
- Pseudorotation phase angle (φ) : 120–150°, indicating a C3-exo puckering.
Substituent effects on conformation:
- 4-Bromophenyl group : The bulky bromine atom at the para position forces the phenyl ring into a pseudoaxial orientation, reducing 1,3-diaxial interactions.
- Benzyl group : Adopts an equatorial position to avoid steric hindrance with the pyrrolidine ring’s hydrogen atoms.
- Amine group : The NH₂ group at C3 participates in intramolecular hydrogen bonding with the pyrrolidine nitrogen, stabilizing the twisted conformation.
Comparative analysis with 1-[benzyl(4-bromophenyl)amino]pyrrolidin-2-one (CID 13761399) reveals that replacing the C3 amine with a ketone (C=O) flattens the ring (Δ = 0.2 Å) due to reduced steric demand.
Properties
Molecular Formula |
C17H19BrN2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |
InChI Key |
JORFOQFEPOWZMD-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and bromophenyl groups. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Introduction of the Bromophenyl Group: This can be done through a coupling reaction, such as a Suzuki coupling, using a bromophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on the central nervous system. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.
- Case Study : A study explored the effects of structurally similar compounds on serotonin receptors, indicating that modifications to the pyrrolidine structure can enhance binding affinity and selectivity .
-
Anticancer Research :
- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bromine substitution may enhance its reactivity and interaction with biological targets involved in cancer progression.
- Case Study : Research published in a peer-reviewed journal demonstrated that similar brominated pyrrolidine compounds showed promising results in inhibiting tumor growth in vitro .
-
Antimicrobial Activity :
- The compound's antibacterial properties have been investigated, showing potential effectiveness against certain strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Case Study : A comparative study assessed the antimicrobial activity of various pyrrolidine derivatives, highlighting that compounds with bromine substitutions exhibited increased potency against resistant bacterial strains .
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for further chemical modifications, leading to materials with tailored properties.
- Research Insight : Recent advancements in polymerization techniques have enabled the incorporation of such amines into copolymers, enhancing their mechanical and thermal properties .
-
Catalysis :
- There is ongoing research into the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states could lead to more efficient synthetic pathways in organic chemistry.
- Research Insight : Studies have shown that amines similar to rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can facilitate reactions such as Michael additions and amination processes .
Mechanism of Action
The mechanism of action of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring allows for binding to these targets, potentially modulating their activity. The benzyl and bromophenyl groups can enhance the compound’s affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s para-bromophenyl group distinguishes it from analogs with alternative substituents:
- Halogenated phenyl groups :
- 4-Fluorophenyl (rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine): The smaller fluorine atom reduces steric bulk compared to bromine, enhancing solubility and altering electronic effects (strong electron-withdrawing nature) .
- 2,4-Dichlorophenyl : Chlorine substituents increase lipophilicity and may improve membrane permeability but introduce steric hindrance .
- 4-Trifluoromethoxyphenyl : The trifluoromethoxy group combines strong electron-withdrawing effects and metabolic stability, often used in CNS-targeting compounds .
Physicochemical Properties
*Calculated based on formula C₁₇H₁₉BrN₂.
Biological Activity
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine, with CAS number 875931-76-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19BrN2
- Molecular Weight : 331.25 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a benzyl group and a bromophenyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with various receptors and pathways in the body. It has been noted for:
- NLRP3 Inflammasome Modulation : Recent studies indicate that compounds similar to this compound can influence the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of NLRP3 has been associated with reduced neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis. It has been suggested that compounds targeting similar pathways could mitigate neuronal damage during ischemic events .
- Receptor Interactions : The structure suggests potential interactions with various neurotransmitter receptors, which could contribute to its pharmacological effects. For instance, the presence of the bromophenyl group may enhance binding affinity to certain receptors involved in pain modulation or mood regulation.
Case Studies
- Neuroinflammation Models : In experimental models of neuroinflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
- Pain Management Studies : Preliminary studies have indicated that compounds structurally related to this compound may provide analgesic effects through modulation of pain pathways in animal models .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 875931-76-3 |
| Molecular Formula | C17H19BrN2 |
| Molecular Weight | 331.25 g/mol |
| Potential Applications | Neuroprotection, Anti-inflammatory |
Q & A
Basic Questions
Q. What are the established synthetic routes for rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine, and what key reaction conditions ensure stereochemical control?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous pyrrolidine derivatives are synthesized via Schiff base formation followed by sodium cyanoborohydride (NaCNBH₃) reduction in 1,2-dichloroethane under acidic conditions (AcOH) to stabilize intermediates . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in related compounds where X-ray crystallography confirmed configurations (R factor = 0.031–0.039) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for stereochemical confirmation, providing mean C–C bond accuracy of 0.002 Å and R factors <0.04 . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions and diastereotopic protons.
- HPLC with chiral columns : To assess enantiomeric purity, critical for pharmacological activity .
Q. What are the primary pharmacological targets explored for pyrrolidine derivatives with 4-bromophenyl substituents?
- Methodological Answer : Bromophenyl-pyrrolidine analogs are studied as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators. For example, mono Mannich bases with similar substituents show cytotoxic activity via targeting human carbonic anhydrase isoforms (hCA I/II) . Stereochemistry influences binding affinity; the (3R,4S) configuration may enhance steric complementarity with hydrophobic enzyme pockets.
Advanced Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to identify low-energy pathways. ICReDD’s approach integrates reaction path searches with experimental feedback loops, reducing trial-and-error iterations. For instance, simulations can optimize solvent selection (e.g., dichloroethane vs. THF) or catalyst loading to improve yield .
Q. What strategies resolve discrepancies between spectroscopic data and crystallography results in structural assignments?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility). Strategies include:
- Variable-temperature NMR : To identify coalescence points for rotating groups.
- Overhauser effect spectroscopy (NOESY) : To confirm spatial proximity of protons in solution.
- Cross-validation with high-resolution mass spectrometry (HRMS) : To rule out impurities .
Q. How can factorial design principles improve reaction parameter optimization for this compound?
- Methodological Answer : Full or fractional factorial designs systematically test variables (e.g., temperature, solvent ratio, catalyst type). For example, a 2³ design could evaluate the impact of AcOH concentration, reaction time, and reductant choice on enantiomeric excess. Statistical analysis (ANOVA) identifies significant factors, reducing experimental runs by >50% compared to one-variable-at-a-time approaches .
Q. What challenges arise in maintaining enantiomeric purity during scale-up, and how are they addressed?
- Methodological Answer : Racemization risks increase at higher temperatures or prolonged reaction times. Solutions include:
- Low-temperature protocols : E.g., maintaining reactions at 0–5°C during critical steps .
- Chiral stationary phase chromatography : For post-synthesis purification .
- In-line monitoring with circular dichroism (CD) : To detect early-stage racemization .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:
- 4-Bromophenyl group : Enhances lipophilicity and π-π stacking with aromatic enzyme residues.
- Benzyl moiety : Modulates blood-brain barrier permeability in CNS-targeted applications .
- Pyrrolidine ring : Rigidity vs. flexibility affects binding kinetics; methyl substitutions alter metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
